

Application Note: Mass Spectrometry Fragmentation Profiling of N,N-Didesmethyl Diltiazem[1][2]

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Compound of Interest

Compound Name:	<i>N,N-Didesmethyl Diltiazem Hydrochloride</i>
CAS No.:	116050-35-2
Cat. No.:	B565527

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Introduction & Scientific Context

N,N-Didesmethyl Diltiazem (also known as N,N-didemethyldiltiazem) is a Phase I metabolite formed by the sequential N-demethylation of Diltiazem.[1] Unlike the primary metabolite N-desmethyldiltiazem, which retains significant pharmacological activity, the N,N-didesmethyl variant represents a more advanced stage of metabolic clearance, primarily mediated by CYP3A4.[1]

Accurate identification of this metabolite is analytically challenging due to the presence of isobaric isomers. Specifically, the simultaneous loss of one N-methyl group and one O-methyl group (N,O-didesmethyldiltiazem) results in a molecule with the exact same nominal mass (m/z 387) but significantly different structural properties.[1] This protocol details the MS/MS fragmentation logic required to unambiguously identify N,N-Didesmethyl Diltiazem based on the retention of the methoxy moiety.

Chemical Identity[1][3][4][5][6]

- Compound: N,N-Didesmethyl Diltiazem[1]
- CAS Number: 115973-28-9[1]
- Molecular Formula: C₂₀H₂₂N₂O₄S[1]
- Molecular Weight: 386.46 g/mol
- Precursor Ion ([M+H]⁺): m/z 387.1

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

To ensure high recovery and removal of plasma phospholipids which can suppress ionization, a Solid Phase Extraction (SPE) workflow is recommended over simple protein precipitation.

- Conditioning: Activate HLB (Hydrophilic-Lipophilic Balance) cartridges with 1 mL Methanol followed by 1 mL Water.[1]
- Loading: Mix 200 µL plasma with 20 µL Internal Standard (Diltiazem-d3) and 600 µL 0.1% Formic Acid. Load onto cartridge.
- Washing: Wash with 1 mL 5% Methanol in Water to remove salts and proteins.[1]
- Elution: Elute analytes with 1 mL Methanol.
- Reconstitution: Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Conditions[1]

- Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1]
- Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

- Flow Rate: 0.4 mL/min.[1]
- Gradient:
 - 0-0.5 min: 10% B[1]
 - 0.5-3.0 min: Linear ramp to 90% B
 - 3.0-4.0 min: Hold 90% B
 - 4.1 min: Re-equilibrate 10% B
- Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]
- Capillary Voltage: 3.0 kV.[1]
- Source Temp: 150°C.
- Desolvation Temp: 400°C.

Fragmentation Analysis & Mechanism

The core of this application note is the differentiation of the target analyte from its isomers.

The Diagnostic "Methoxy" Shift

The primary differentiator between N,N-Didesmethyl Diltiazem and N,O-Didesmethyldiltiazem is the stability of the 4-methoxybenzyl group.[1]

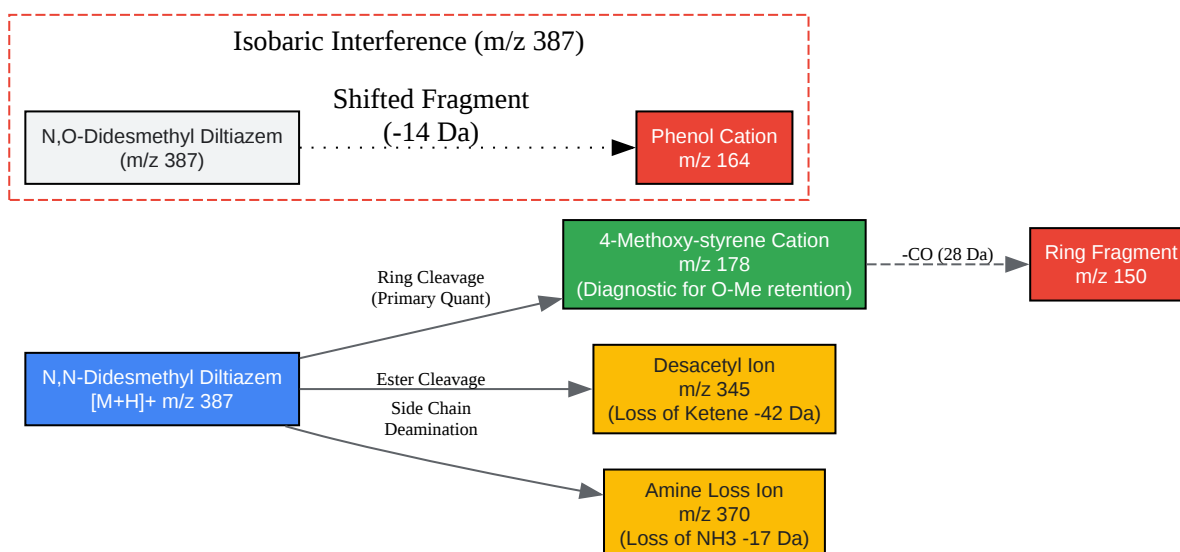
- N,N-Didesmethyl Diltiazem (m/z 387): Retains the O-methyl group.[1] Upon collision-induced dissociation (CID), the benzothiazepine ring cleaves to form the stable 4-methoxy-styrene cation at m/z 178.[1]
- N,O-Didesmethyldiltiazem (m/z 387): Has lost the O-methyl group (becoming a phenol).[1] Its corresponding ring cleavage fragment shifts by -14 Da to m/z 164.[1]

Key Product Ions

Precursor Ion (m/z)	Product Ion (m/z)	Loss / Mechanism	Diagnostic Value
387.1	178.1	Cleavage of benzothiazepine ring	Primary Quantifier. Confirms presence of O-methoxy group (distinguishes from O-desmethyl).[1]
387.1	345.1	Neutral loss of Ketene (-42 Da) from Acetyl group	Qualifier.[1] Confirms the acetyl group is intact (distinguishes from desacetyl metabolites).[1]
387.1	370.1	Neutral loss of NH ₃ (-17 Da)	Qualifier.[1] Characteristic of the primary amine side chain (-NH ₂).[1]
387.1	150.0	Secondary fragmentation of m/z 178 (-CO)	High-energy qualifier. [1]

Fragmentation Pathway Diagram

The following diagram illustrates the specific bond cleavages leading to the diagnostic ions.



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Figure 1: Fragmentation pathway illustrating the critical divergence between N,N-didesmethyl diltiazem (generating m/z 178) and its isobaric O-desmethyl counterpart (generating m/z 164). [1]

Analytical Validation Parameters

To ensure data integrity, the following criteria should be met during method validation:

- Selectivity: The retention time of N,N-didesmethyl diltiazem is typically slightly shorter than N-desmethyldiltiazem due to increased polarity from the primary amine.[1]
- Linearity: 1.0 – 1000 ng/mL (using 1/x² weighting).
- Cross-Talk Check: Monitor the m/z 401 → 178 transition (N-desmethyl) to ensure no source fragmentation of the parent drug is mimicking the metabolite.

Summary of MRM Transitions

Analyte	Polarity	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)
N,N-Didesmethyl Diltiazem	ESI+	387.1	178.1	35	25
N,N-Didesmethyl Diltiazem	ESI+	387.1	345.1	35	15
Diltiazem (Parent)	ESI+	415.2	178.1	35	28

References

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- Chaudhari, K. S., et al. (2019).[1] Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy.[1][2] *Asian Journal of Pharmaceutical Technology and Innovation*.[1]

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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